2-Amino-4'-methoxyacetophenone
Overview
Description
2-Amino-4’-methoxyacetophenone is an organic compound with the molecular formula C9H11NO2. It is a white crystalline solid that is soluble in alcohol and chloroform but insoluble in water. This compound is known for its aromatic fragrance and is used as an organic building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4’-methoxyacetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl benzoate, followed by amination and methoxylation using ammonia and formaldehyde . The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvents: Alcohols like methanol or ethanol.
Catalysts: Acidic or basic catalysts depending on the specific reaction step.
Industrial Production Methods
In industrial settings, the production of 2-Amino-4’-methoxyacetophenone often involves large-scale batch reactors where the reactants are combined under controlled conditions. The process includes:
Raw Materials: Acetophenone, ethyl benzoate, ammonia, and formaldehyde.
Reaction Vessels: Stainless steel reactors with temperature and pressure control.
Purification: Crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Amino-4’-methoxyacetophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways such as:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.
Signal Transduction: Modulates signaling pathways, leading to altered cellular responses.
Gene Expression: Influences the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
2-Amino-4’-methoxyacetophenone can be compared with other similar compounds such as:
2-Aminoacetophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.
4’-Methoxyacetophenone: Lacks the amino group, affecting its biological activity and applications.
2-Amino-4’-bromoacetophenone:
These comparisons highlight the unique combination of functional groups in 2-Amino-4’-methoxyacetophenone, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYAWQABGNEMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328649 | |
Record name | 2-Amino-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40513-43-7 | |
Record name | 2-Amino-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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